
Cupric selenate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Cupric selenate can be synthesized through the reaction of copper(II) oxide or copper(II) carbonate with selenic acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows: [ \text{CuO} + \text{H}_2\text{SeO}_4 \rightarrow \text{CuSeO}_4 + \text{H}_2\text{O} ] [ \text{CuCO}_3 + \text{H}_2\text{SeO}_4 \rightarrow \text{CuSeO}_4 + \text{CO}_2 + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, this compound is often produced by reacting copper(II) sulfate with sodium selenate in an aqueous solution. The resulting precipitate is then filtered and purified to obtain the final product. The reaction is as follows: [ \text{CuSO}_4 + \text{Na}_2\text{SeO}_4 \rightarrow \text{CuSeO}_4 + \text{Na}_2\text{SO}_4 ]
化学反応の分析
Types of Reactions: Cupric selenate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: this compound can participate in redox reactions where it acts as an oxidizing agent. For example, it can oxidize reducing agents such as hydrogen sulfide to elemental sulfur.
Thermal Decomposition: Upon heating, this compound decomposes to form copper(II) oxide and selenium dioxide. The decomposition process involves multiple steps and intermediate products.
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include hydrogen sulfide and other reducing agents. The reactions typically occur under ambient conditions.
Thermal Decomposition: The decomposition occurs at elevated temperatures, typically between 300°C and 900°C.
Major Products Formed:
Oxidation Reactions: Elemental sulfur and other oxidized products.
Thermal Decomposition: Copper(II) oxide and selenium dioxide.
科学的研究の応用
Cupric selenate has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other selenium-containing compounds.
Biology: this compound is studied for its potential biological activities, including its role in oxidative stress and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of oncology, where selenium compounds are investigated for their anticancer properties.
Industry: It is used in the production of pigments, ceramics, and glass. Additionally, it has applications in the field of electronics, particularly in the development of semiconductor materials.
作用機序
The mechanism of action of cupric selenate involves its ability to participate in redox reactions. In biological systems, it can interact with cellular components, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress, which can have various effects on cellular processes. The molecular targets and pathways involved include:
Enzymatic Reactions: this compound can interact with enzymes such as superoxide dismutase and catalase, influencing their activity.
Cell Signaling Pathways: It can modulate signaling pathways related to oxidative stress and apoptosis.
類似化合物との比較
Cupric selenate can be compared with other copper and selenium compounds, such as:
Copper(II) Sulfate (CuSO₄): Both compounds are used in similar applications, but this compound has unique properties due to the presence of selenium.
Sodium Selenate (Na₂SeO₄): While sodium selenate is primarily used as a dietary supplement and in agriculture, this compound has more specialized applications in research and industry.
Copper(I) Selenide (Cu₂Se): This compound is used in semiconductor applications, similar to this compound, but it has different electronic properties.
特性
CAS番号 |
15123-69-0 |
|---|---|
分子式 |
CuH2O4Se |
分子量 |
208.53 g/mol |
IUPAC名 |
copper;selenic acid |
InChI |
InChI=1S/Cu.H2O4Se/c;1-5(2,3)4/h;(H2,1,2,3,4) |
InChIキー |
ZDEQELUIKMHPBH-UHFFFAOYSA-N |
SMILES |
[O-][Se](=O)(=O)[O-].[Cu+2] |
正規SMILES |
O[Se](=O)(=O)O.[Cu] |
| 15123-69-0 | |
物理的記述 |
Copper selenate appears as light blue crystals. Soluble in acids, water, ammonium hydroxide. Used as a colorant. |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


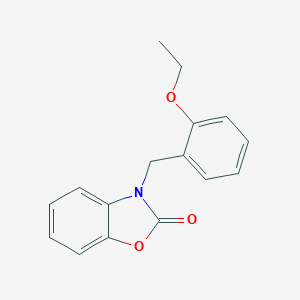

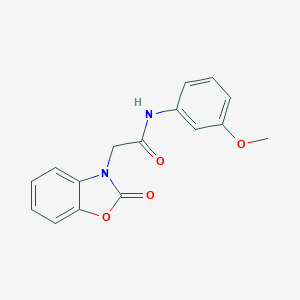
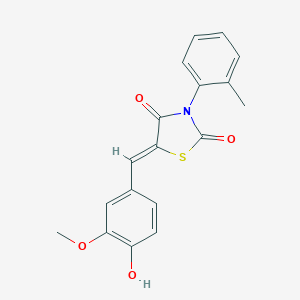
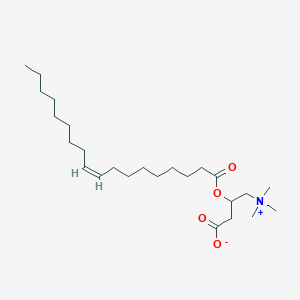
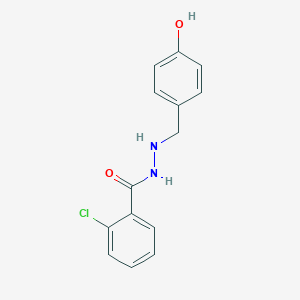

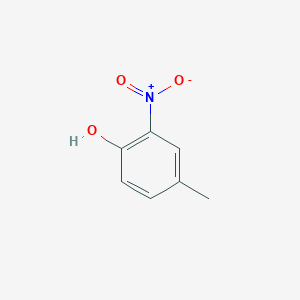
![N~1~-[4-ACETYL-5-METHYL-5-(2-NAPHTHYL)-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL]ACETAMIDE](/img/structure/B228404.png)
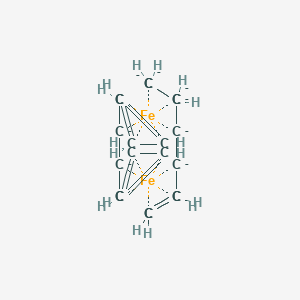
![2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-4-hydroxy-3-[[4-[[[3-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]amino]carbonyl]phenyl]azo]-](/img/structure/B228410.png)
![2-[2-[(2E)-2-[(1-methylpyrrol-2-yl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228425.png)
![2-[2-[(2E)-2-[(5-bromothiophen-2-yl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228427.png)
![2-[2-[(2E)-2-[(5-bromofuran-2-yl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228434.png)
